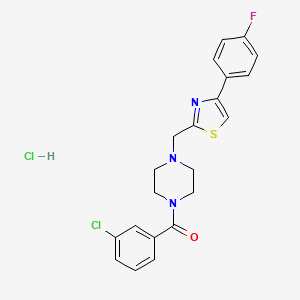
(3-Chlorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-Chlorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H20Cl2FN3OS and its molecular weight is 452.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-Chlorophenyl)(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a thiazole-based derivative that has garnered attention for its potential biological activities, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a thiazole moiety linked to a piperazine ring and a chlorinated phenyl group, which contributes to its biological properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. In one study, thiazole-containing compounds showed IC50 values in the low micromolar range (e.g., 1.61 µg/mL) against human cancer cell lines, indicating potent activity comparable to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | 1.61 | |
| Compound 2 | HT29 | 1.98 | |
| (3-Chlorophenyl)... | Jurkat | < 5 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has also been explored. In particular, some compounds have shown efficacy in animal models of epilepsy, significantly reducing seizure activity. For example, related thiazole compounds have been reported to eliminate tonic extensor phases in models of induced seizures .
Antimicrobial Activity
Thiazole derivatives have been evaluated for their antimicrobial properties against various pathogens. Compounds similar to (3-Chlorophenyl)... have shown selective inhibition of Mycobacterium tuberculosis while exhibiting no activity against non-tuberculous mycobacteria, suggesting a targeted mechanism of action .
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific molecular targets within cells. For example, some studies suggest that these compounds can induce apoptosis in cancer cells through interaction with the Bcl-2 protein family, which plays a crucial role in regulating cell death pathways .
Ferroptosis Induction
Recent findings indicate that certain thiazoles can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism presents a novel therapeutic avenue for targeting cancer cells resistant to conventional therapies .
Case Studies
Several studies have investigated the biological effects of thiazole derivatives:
- Study on Anticancer Activity : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents.
- Anticonvulsant Evaluation : In vivo studies demonstrated that specific thiazole compounds could effectively reduce seizure frequency and duration in animal models.
- Antimicrobial Assessment : The selective inhibition of Mtb by certain thiazoles was documented, highlighting their potential as therapeutic agents against tuberculosis.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS.ClH/c22-17-3-1-2-16(12-17)21(27)26-10-8-25(9-11-26)13-20-24-19(14-28-20)15-4-6-18(23)7-5-15;/h1-7,12,14H,8-11,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOKGXQYYRMFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC(=CC=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













